molecular formula C8H15N3O2 B13815132 ethyl N-(2-cyanobutan-2-ylamino)carbamate

ethyl N-(2-cyanobutan-2-ylamino)carbamate

Cat. No.: B13815132
M. Wt: 185.22 g/mol
InChI Key: GVRDTFYONOGCQF-UHFFFAOYSA-N
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Description

Ethyl N-(2-cyanobutan-2-ylamino)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is characterized by the presence of an ethyl group, a cyanobutan-2-ylamino group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2-cyanobutan-2-ylamino)carbamate can be achieved through several methods. One common approach involves the reaction of ethyl chloroformate with 2-cyanobutan-2-ylamine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-cyanobutan-2-ylamino)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

Ethyl N-(2-cyanobutan-2-ylamino)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-(2-cyanobutan-2-ylamino)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Ethyl N-(2-cyanobutan-2-ylamino)carbamate can be compared with other carbamates such as methyl carbamate, propyl carbamate, and butyl carbamate. While these compounds share a similar carbamate functional group, they differ in their alkyl substituents, which can influence their chemical properties and applications. This compound is unique due to the presence of the cyanobutan-2-ylamino group, which imparts distinct reactivity and potential biological activity .

List of Similar Compounds

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl N-(2-cyanobutan-2-ylamino)carbamate

InChI

InChI=1S/C8H15N3O2/c1-4-8(3,6-9)11-10-7(12)13-5-2/h11H,4-5H2,1-3H3,(H,10,12)

InChI Key

GVRDTFYONOGCQF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#N)NNC(=O)OCC

Origin of Product

United States

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